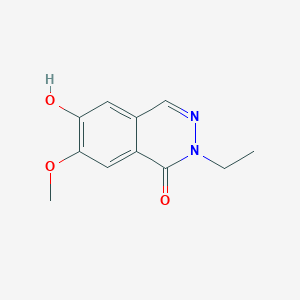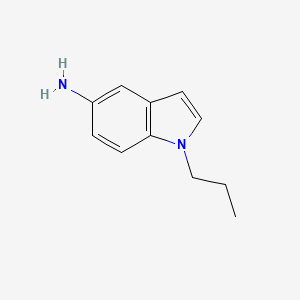
1-propyl-1H-indol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propyl-1H-indol-5-amine is a chemical compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and applications in various fields such as medicine, biology, and chemistry. The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making it a significant area of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propyl-1H-indol-5-amine can be synthesized through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. For this compound, the starting materials would include a propyl-substituted phenylhydrazine and an appropriate aldehyde or ketone.
Industrial Production Methods: Industrial production of indole derivatives often involves large-scale Fischer indole synthesis or other catalytic processes. These methods are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-Propyl-1H-indol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Halogenation, nitration, and sulfonation are typical examples.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂), nitric acid (HNO₃), and sulfuric acid (H₂SO₄) are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can yield halogenated indole derivatives, while oxidation can produce quinones.
Scientific Research Applications
1-Propyl-1H-indol-5-amine has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Indole derivatives, including this compound, are explored for their potential therapeutic properties, such as anticancer, antiviral, and anti-inflammatory activities.
Industry: The compound is utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-propyl-1H-indol-5-amine involves its interaction with various molecular targets and pathways. The indole ring can bind to specific receptors or enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.
Comparison with Similar Compounds
1H-indol-5-amine: A closely related compound with similar structural features but lacking the propyl group.
Indole-3-acetic acid: A naturally occurring plant hormone with a different functional group but the same indole nucleus.
5-fluoro-1H-indole: Another indole derivative with a fluorine substituent at the 5-position.
Uniqueness: 1-Propyl-1H-indol-5-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The propyl group may enhance its lipophilicity, affecting its interaction with biological membranes and targets.
Properties
Molecular Formula |
C11H14N2 |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
1-propylindol-5-amine |
InChI |
InChI=1S/C11H14N2/c1-2-6-13-7-5-9-8-10(12)3-4-11(9)13/h3-5,7-8H,2,6,12H2,1H3 |
InChI Key |
XYDQVZSFIQOGEL-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CC2=C1C=CC(=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


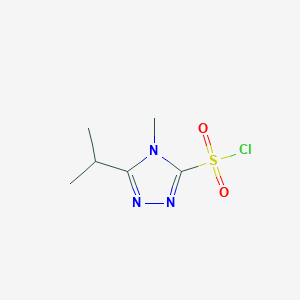
amine hydrochloride](/img/structure/B13230949.png)
![5-[(Diethylamino)methyl]-N,N-dimethyl-1H-1,2,4-triazol-3-amine](/img/structure/B13230952.png)
![7-Methyl-8-(1H-pyrrol-2-yl)-5-oxa-2,7-diazaspiro[3.4]octan-6-one](/img/structure/B13230965.png)
![3-[(1-Methyl-1H-pyrazol-4-yl)amino]benzonitrile](/img/structure/B13230971.png)
![[(3,4-Difluorophenyl)methyl][3-(methylsulfanyl)propyl]amine](/img/structure/B13230975.png)

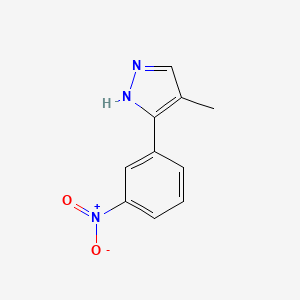
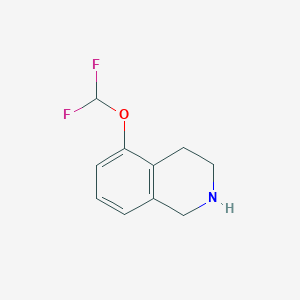
![2-(1-Aminopropan-2-yl)bicyclo[2.2.2]octan-2-ol](/img/structure/B13231013.png)
![2-[2-(Bromodifluoromethyl)-7-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine](/img/structure/B13231014.png)

![6-Amino-1-(propan-2-yl)-1H,4H,7H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13231032.png)
